BRD4 BD1 Inhibition vs. (+)-JQ1
3-Methylcarbostyril exhibits weak inhibitory activity against the BRD4 BD1 bromodomain, with a reported pIC50 of 4.4 . In contrast, the potent BET bromodomain inhibitor (+)-JQ1, a common reference compound, demonstrates an IC50 of 77 nM (pIC50 ≈ 7.1) for BRD4(1) . This ~500-fold difference in potency establishes 3-Methylcarbostyril as a low-affinity, fragment-like binder rather than a potent inhibitor, which is a critical consideration for experimental design.
| Evidence Dimension | BRD4 BD1 Inhibitory Potency (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 4.4 |
| Comparator Or Baseline | (+)-JQ1: pIC50 ≈ 7.1 (IC50 = 77 nM) |
| Quantified Difference | ~500-fold lower potency for 3-Methylcarbostyril |
| Conditions | In vitro biochemical assay (cell-free) |
Why This Matters
This quantitative potency difference is essential for researchers selecting between a weak fragment-like hit (3-Methylcarbostyril) for chemical probe development and a potent inhibitor ((+)-JQ1) for functional studies.
